Boron trifluoride, n-propanol reagent 15

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

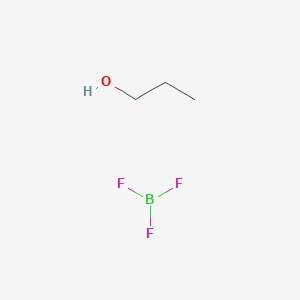

Boron trifluoride, n-propanol reagent 15 is a colorless to light yellow to light red clear liquid . It is used for esterification .

Synthesis Analysis

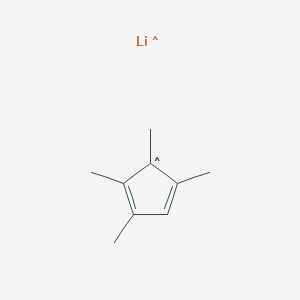

Boron trifluoride propanol complex is a Lewis acid catalyst . It has a concentration of boron trifluoride (BF3) of 14 wt% . The linear formula of this compound is BF3 · CH3CH2CH2OH .Molecular Structure Analysis

The molecular formula of this compound is C3H7BF3O . It has a molecular weight of 126.89 .Physical and Chemical Properties Analysis

This compound is soluble in water with a degree of solubility of 77 g/l at 20 °C . It is also miscible with ethanol, benzene, acetone, and ether . The density of this compound is 0.905 g/mL at 25 °C . Its refractive index is 1.379 .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

Boron trifluoride is widely recognized for its catalytic properties, particularly in organic synthesis. It serves as an effective catalyst in electrophilic amination reactions, demonstrating its utility in the facile synthesis of aromatic amines directly from aromatics using boron trifluoride monohydrate/sodium azide combinations. This method bypasses the need for expensive superacids, offering a more accessible approach to synthesizing aromatic compounds (Prakash et al., 2016).

Environmental and Health Hazard Management

Despite its valuable applications, boron trifluoride presents significant environmental and health hazards, necessitating careful risk assessment and management. It is a highly toxic and corrosive gas, with vapors that are heavier than air, posing risks of violent rupture when exposed to fire or heat. A comprehensive understanding of its risks and protective measures is essential for its safe use in research settings (Kumar & Khandelwal, 2021).

Advanced Material Synthesis

The applications of boron trifluoride extend into the synthesis of advanced materials, such as in the production of boron-containing materials. Its ability to act as an acid catalyst facilitates the manufacture of petroleum and polymer products, including synthetic lubricants and hydrocarbon resins. The versatility of BF3 in the synthesis of boron-containing materials underscores its importance beyond traditional chemical reactions, highlighting its role in developing new materials with enhanced properties (Mahmood & Lindahl, 2000).

Safety and Hazards

Boron trifluoride, n-propanol reagent 15 is a dangerous substance. It is fatal if inhaled and causes severe skin burns and eye damage . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . It is flammable and may be corrosive to metals . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Boron trifluoride, n-propanol reagent 15 is primarily used as a Lewis acid catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions, where it facilitates the formation of new bonds.

Mode of Action

As a Lewis acid, this compound can accept a pair of electrons from a Lewis base (the reactant molecule). This interaction leads to the formation of a complex, which subsequently undergoes a reaction to form the desired product . The exact nature of this interaction and the resulting changes depend on the specific reaction being catalyzed.

Biochemical Pathways

This compound is commonly used in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds . The downstream effects of this reaction can be quite diverse, depending on the specific reactants used.

Result of Action

The primary result of the action of this compound is the facilitation of chemical reactions. By acting as a Lewis acid, it enables the formation of new bonds in reactant molecules, leading to the creation of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and air . Therefore, it is typically stored under inert gas and in a cool, dark place . Furthermore, its reactivity can be affected by the presence of other chemicals, the temperature, and the pH of the reaction environment.

Propiedades

IUPAC Name |

propan-1-ol;trifluoroborane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

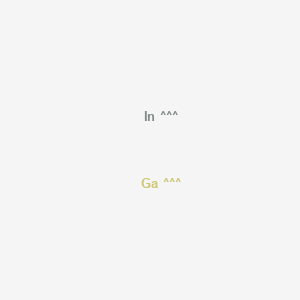

InChI |

InChI=1S/C3H8O.BF3/c1-2-3-4;2-1(3)4/h4H,2-3H2,1H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPQOULISUUGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

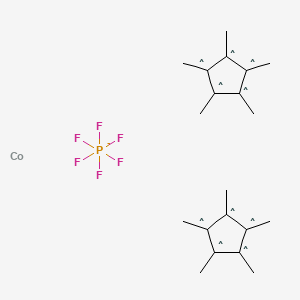

B(F)(F)F.CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-48-1 |

Source

|

| Record name | Boron Trifluoride - Propanol Reagent (10-20%) [for Esterification] (1ml*10) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)

![Benzyloxycalix[8]arene](/img/structure/B6289084.png)

![Benzyloxycalix[7]arene](/img/structure/B6289087.png)